molecular formula C6H9B B1283251 1-Bromo-1,1'-BI(cyclopropane) CAS No. 60629-95-0

1-Bromo-1,1'-BI(cyclopropane)

Cat. No. B1283251
CAS RN: 60629-95-0
M. Wt: 161.04 g/mol
InChI Key: XJKIVBCQJIXISX-UHFFFAOYSA-N
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Description

The compound "1-Bromo-1,1'-BI(cyclopropane)" is a chemical species that is part of the cyclopropane family, which is characterized by a three-membered ring structure. Cyclopropanes are known for their high strain energy due to the angle strain in the small ring, which makes them reactive in various chemical transformations. The presence of bromine in the compound suggests potential reactivity in substitution and elimination reactions, as well as in the formation of Grignard reagents or organolithium compounds.

Synthesis Analysis

The synthesis of substituted cyclopropanes can be achieved through a one-pot three-component reaction involving bromomethyl chromenones or quinolinones, aromatic aldehydes, and activated nitriles. This process is diastereoselective and high yielding when performed in an aqueous medium at room temperature . Additionally, 1-bromo-1-cyclopropylcyclopropane can be synthesized from methyl cyclopropanecarboxylate in two steps and can undergo bromine/lithium exchange without rearrangement . Furthermore, a series of bi(cyclopropylidenes) can be prepared through a one-pot reaction involving halogenolithio exchange followed by treatment with CuCl2 at low temperatures .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives, such as 1,1-dichloro-2-bromomethyl-cyclopropane, has been investigated using gas-phase electron diffraction. These molecules exist in about equal amounts of two gauche conformers, with no significant evidence for the presence of a syn conformer . The electron diffraction studies provide detailed information on bond lengths and angles, which are crucial for understanding the reactivity and physical properties of these compounds.

Chemical Reactions Analysis

Cyclopropane derivatives can participate in various chemical reactions. For instance, 1-bromo-2-chlorocyclopropene can be used as a synthon in the synthesis of complex structures like 1H-Cyclopropa[b]phenanthrene through Diels-Alder reactions followed by aromatization . The electrochemical behavior of bromocyclopropanes can be influenced by the presence of adsorbed alkaloids, leading to asymmetric electrochemical synthesis with varying optical yields . Additionally, reactions with nucleophiles can lead to the formation of cyclopropane bis-lactones through mechanisms involving double Michael addition and internal nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The high strain in the three-membered ring makes these compounds highly reactive. The presence of halogen atoms like bromine introduces polarizability and potential sites for nucleophilic attack. The electron diffraction studies provide insights into the conformational composition of these molecules, which is essential for predicting their reactivity patterns . The synthesis methods also highlight the stability of certain intermediates and the conditions required for successful transformations .

Scientific Research Applications

General Use of Cyclopropanes

  • Application Summary : Cyclopropanes are one of the most important strained rings and have gained much attention for more than a century because of their interesting and unique reactivity. They not only exist in many natural products, but have also been widely used in the fields of organic synthesis, medicinal chemistry, and materials science as versatile building blocks .
  • Methods of Application : The methods of application vary widely depending on the specific use case. They are typically synthesized through various catalytic systems, including regio-, diastereo-, and enantio-selective reactions .

Synthesis of 1-Bromo-1-Cyanocyclopropane

  • Application Summary : An efficient process for the synthesis of 1-bromo-1-cyanocyclopropane has been developed starting from inexpensive γ-butyrolactone via bromination, cyclisation, ammoniation, and dehydration reaction .
  • Methods of Application : The synthesis starts with γ-butyrolactone and proceeds via bromination, cyclisation, ammoniation, and dehydration reaction. The sequence proceeds in good yield .
  • Results or Outcomes : The procedure described provides an efficient method for the synthesis of 1-bromo-1-cyanocyclopropane. Since it uses a readily available starting material, and can be applied to the preparation of large quantities of cyclopropanecarbonitrile, this method of synthesis provides easy access to 1-bromo-1-cyanocyclopropane .

Biosynthesis of Cyclopropane in Natural Products

  • Application Summary : Cyclopropane is a structural motif widespread in natural products and is usually essential for biological activities. Nature has evolved diverse strategies to access this structural motif .
  • Methods of Application : The methods of application vary widely depending on the specific use case. They are typically synthesized through various catalytic systems .

Synthesis of Various Cyclopropyl Methyl Bromide and Its Derivatives

  • Application Summary : An efficient process for the synthesis of various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .
  • Methods of Application : The synthesis starts with α-bromoketone and/or aldehydes and proceeds via reaction with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .
  • Results or Outcomes : The procedure described provides an efficient method for the synthesis of various bromomethyl cyclopropane .

Use of Bromocyclopropane as a Key Intermediate

  • Application Summary : Bromocyclopropane acts as a key intermediate in organic synthesis and a building block for constructing diverse chemical structures in drug development .
  • Methods of Application : The methods of application vary widely depending on the specific use case. They are typically synthesized through various catalytic systems .

Biosynthesis of Cyclopropane in Natural Products

  • Application Summary : Cyclopropane is a structural motif widespread in natural products and is usually essential for biological activities. Nature has evolved diverse strategies to access this structural motif .
  • Methods of Application : The methods of application vary widely depending on the specific use case. They are typically synthesized through various catalytic systems .

Synthesis of 1,3-Disubstituted Bicyclo[1.1.0]Butanes

  • Application Summary : An efficient process for the synthesis of various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .
  • Methods of Application : The synthesis starts with α-bromoketone and/or aldehydes and proceeds via reaction with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .
  • Results or Outcomes : The procedure described provides an efficient method for the synthesis of various bromomethyl cyclopropane .

Use of Bromocyclopropane as a Key Intermediate

  • Application Summary : Bromocyclopropane acts as a key intermediate in organic synthesis and a building block for constructing diverse chemical structures in drug development .
  • Methods of Application : The methods of application vary widely depending on the specific use case. They are typically synthesized through various catalytic systems .

Safety And Hazards

The specific safety and hazards information for 1-Bromo-1,1’-BI(cyclopropane) is not available in the search results. However, bromocyclopropane, a related compound, is a flammable liquid that causes skin irritation and serious eye irritation2.


Future Directions

The future directions for 1-Bromo-1,1’-BI(cyclopropane) are not specified in the search results. However, it is available for purchase for scientific research1, indicating its potential use in future studies.


Please note that this information is based on the available search results and may not fully cover all aspects of 1-Bromo-1,1’-BI(cyclopropane).


properties

IUPAC Name

1-bromo-1-cyclopropylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c7-6(3-4-6)5-1-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKIVBCQJIXISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555797
Record name 1-Bromo-1,1'-bi(cyclopropane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-1,1'-BI(cyclopropane)

CAS RN

60629-95-0
Record name 1-Bromo-1,1'-bi(cyclopropane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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